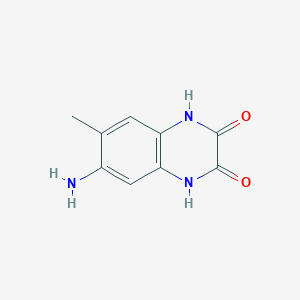

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL

Description

6-Amino-7-methyl-2,3-quinoxalinediol (CAS: 69904-14-9) is a quinoxaline derivative characterized by an amino group at position 6, a methyl group at position 7, and hydroxyl groups at positions 2 and 2. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 207.19 g/mol (calculated). The compound exhibits a planar heterocyclic aromatic structure, enabling π-π stacking interactions and hydrogen bonding via its hydroxyl and amino groups.

Propriétés

IUPAC Name |

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQHXAYMVYHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571643 | |

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69904-14-9 | |

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL can be achieved through several methods. One common synthetic route involves the alkylation of quinoxalines . Another efficient method is the one-pot green synthesis, which involves the reaction of o-phenylenediamine with oxalic acid under solvent-free conditions at room temperature . This method is advantageous due to its simplicity and environmentally friendly approach.

Analyse Des Réactions Chimiques

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to different derivatives.

Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often quinoxaline derivatives with modified functional groups .

Applications De Recherche Scientifique

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives.

Biology: The compound is studied for its potential as a DAAO inhibitor, which has implications in treating nervous system-associated diseases.

Medicine: It has been explored for its analgesic effects in experimental models of pain.

Industry: The compound is used in the development of corrosion inhibitors and supramolecular materials with excellent adsorption properties.

Mécanisme D'action

The mechanism of action of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL involves its interaction with specific molecular targets. As a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has therapeutic implications for conditions like schizophrenia and neuropathic pain .

Comparaison Avec Des Composés Similaires

Key Observations :

- Polarity: The diol groups in the target compound enhance polarity compared to dimethyl (CAS: 7576-88-7) or diphenyl () derivatives, improving solubility in polar solvents like water or ethanol .

- Electron-Withdrawing Effects: Methoxy and dione groups in CAS 69904-10-5 reduce electron density in the quinoxaline ring, altering reactivity in electrophilic substitution reactions .

- Steric Effects : Bulky substituents (e.g., diphenyl in ) hinder intermolecular interactions, whereas methyl groups (CAS: 7576-88-7) minimally impact steric hindrance .

Comparison :

- Reduction Strategies: The target compound likely shares synthesis steps with ’s 2,3-diphenylquinoxalin-6-amine, where nitro-to-amine reduction is critical .

- Catalytic Efficiency : CeCl₃·7H₂O () offers mild conditions for amine functionalization, but Pd/C () remains standard for nitro reductions .

Activité Biologique

6-Amino-7-methyl-2,3-quinoxalinediol (CAS 69904-14-9) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

This compound is characterized by its quinoxaline structure, which is known for various biological interactions. The presence of amino and hydroxyl groups contributes to its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may inhibit excitotoxicity associated with NMDA receptors, potentially offering therapeutic benefits in conditions like ischemia and neurodegenerative diseases. Its action appears to be mediated through modulation of calcium ion influx into neurons.

Quorum Sensing Modulation

Recent research has highlighted the role of this compound in modulating quorum sensing (QS) among bacterial populations. This modulation can influence biofilm formation and virulence factor production in pathogenic bacteria, suggesting a potential application in controlling infections.

Study on Antimicrobial Activity

A study conducted by He et al. (2015) investigated the antimicrobial effects of various quinoxaline derivatives, including this compound. The results demonstrated that this compound significantly inhibited biofilm formation in Actinomyces odontolyticus, indicating its potential as an anti-biofilm agent in oral health applications.

Neuroprotection Research

In a neuroprotection study, the compound was assessed for its ability to protect neuronal cells from glutamate-induced toxicity. The findings revealed that this compound reduced cell death by approximately 40% at a concentration of 10 µM, showcasing its potential in treating neurodegenerative disorders.

- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis pathways critical for bacterial survival.

- Calcium Channel Modulation : It modulates NMDA receptor activity, helping to prevent excessive calcium influx that leads to neuronal damage.

- Quorum Sensing Interference : By affecting QS signals, it alters bacterial communication and reduces pathogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.